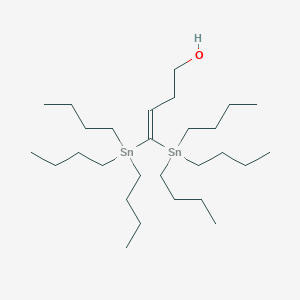![molecular formula C18H15N3 B14231982 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-44-7](/img/structure/B14231982.png)
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that combines the structural features of pyrazole and isoquinoline. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline typically involves the annulation of pyrazole derivatives with isoquinoline precursors. One common method is the cyclization of 3-ethyl-1-phenylpyrazole with isoquinoline derivatives under specific conditions. The reaction often requires the presence of catalysts such as ruthenium (II) and copper (II) acetate, along with solvents like water or alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence
Mecanismo De Acción
The mechanism of action of 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Shares a similar pyrazole-quinoline structure but differs in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: These compounds also combine pyrazole and quinoline structures but may have different substituents and biological activities
Uniqueness
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of phenyl and ethyl groups with the pyrazoloisoquinoline core makes it a versatile compound for various applications .
Propiedades
Número CAS |
824968-44-7 |
|---|---|
Fórmula molecular |
C18H15N3 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
3-ethyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H15N3/c1-2-15-18-17(21-20-15)14-11-7-6-10-13(14)16(19-18)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) |
Clave InChI |
WULOSWLQPBTFKL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)
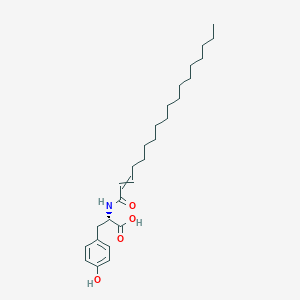

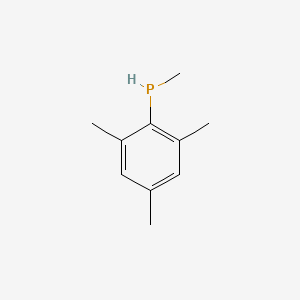

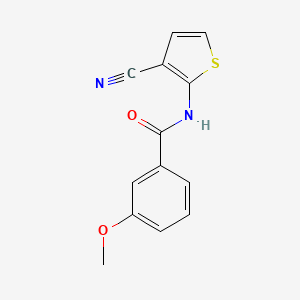


![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
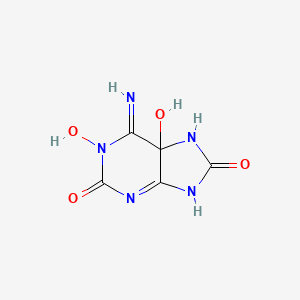
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
